An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzenesulfonic Acid Hydrate
An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzenesulfonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-bromobenzenesulfonic acid hydrate, a compound of significant interest in chemical synthesis and pharmaceutical research. This document details its physical and chemical characteristics, including quantitative data, spectral analysis, reactivity, and stability. Furthermore, it explores its potential biological activity, particularly as a protein tyrosine phosphatase inhibitor. Detailed experimental protocols for key analytical procedures are provided to support researchers in their laboratory work.
Chemical and Physical Properties
4-Bromobenzenesulfonic acid hydrate is a halogenated aromatic sulfonic acid that typically exists as a crystalline solid. Its properties are crucial for its application in synthesis and drug design.
Quantitative Data Summary
The key physical and chemical properties of 4-bromobenzenesulfonic acid hydrate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrO₃S·H₂O | [1][2] |
| Molecular Weight | 255.09 g/mol | [1][2] |
| Melting Point | 90-93 °C | [3] |
| Density | 1.846 g/cm³ | [4] |
| Water Solubility | 492.9 g/L at 82.3 °C | [4] |
| pKa (Predicted) | -0.83 ± 0.50 | [4] |
| Appearance | White to off-white or light brown crystalline powder | [4][5] |
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-bromobenzenesulfonic acid hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The integration of these signals would correspond to two protons each.
-
¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons. The carbon atom attached to the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone[6]. The carbon attached to the sulfonic acid group will be deshielded.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-bromobenzenesulfonic acid hydrate would be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the sulfonic acid and the water of hydration.
-
S=O stretch: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.
-
C-S stretch: A band in the region of 700-600 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
C-Br stretch: A band in the lower frequency region, typically around 600-500 cm⁻¹.
Reactivity and Stability
Reactivity
Arylsulfonic acids, such as 4-bromobenzenesulfonic acid, are strong acids and exhibit reactivity characteristic of this functional group.
-
Acidity: The sulfonic acid group is highly acidic, comparable to sulfuric acid.
-
Desulfonation: The sulfonation of aromatic rings is a reversible reaction. Heating 4-bromobenzenesulfonic acid in the presence of a dilute acid can lead to protodesulfonation, resulting in the formation of bromobenzene[7].
-
Salt Formation: As a strong acid, it readily reacts with bases to form sulfonate salts.
Stability
-
Thermal Stability: Aromatic sulfonic acids can decompose at elevated temperatures. The decomposition temperature is influenced by the substituents on the aromatic ring. For some aromatic sulfonic acids, decomposition can occur in the range of 200-300 °C[8].
-
Hydrolytic Stability: While generally stable in water, prolonged heating in aqueous solutions, particularly under acidic conditions, can promote hydrolysis and desulfonation[7]. The compound should be stored in a dry, well-ventilated place at room temperature[4].
Biological Activity and Signaling Pathways
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, making them attractive drug targets[9]. Small molecules containing sulfonic acid groups have been investigated as potential PTP inhibitors[10]. The structural similarity of the sulfonate group to the phosphate group allows it to interact with the active site of PTPs. While specific studies on 4-bromobenzenesulfonic acid as a PTP inhibitor are not extensively documented, its chemical structure suggests it could be a candidate for such activity.
The general mechanism of PTP inhibition by sulfonic acid-containing compounds may involve competitive binding at the enzyme's active site, preventing the natural substrate from binding.
Caption: Proposed inhibitory action on Protein Tyrosine Phosphatase.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of 4-bromobenzenesulfonic acid hydrate.
Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate
This protocol is a general procedure for the sulfonation of an aromatic substrate.
Materials:
-
1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl)
-
Aromatic substrate (e.g., bromobenzene)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Round-bottomed flask (10 mL)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Short column for chromatography
Procedure:
-
To a 10 mL round-bottomed flask containing 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), add water (2 mmol, 0.036 g) and the aromatic substrate (2 mmol)[11].
-
Stir the reaction mixture at 50 °C for the required time[11].
-
Monitor the completion of the reaction using TLC[11].
-
Once the reaction is complete, add 10 mL of CH₂Cl₂ and stir the mixture for 2 minutes[11].
-
Remove the organic solvent[11].
-
Purify the product by short column chromatography[11].
Caption: General workflow for the synthesis of 4-bromobenzenesulfonic acid.
Determination of Melting Point
This is a general procedure using a capillary melting point apparatus.
Materials:
-
4-Bromobenzenesulfonic acid hydrate sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer
Procedure:
-
Load a small amount of the dry, crystalline sample into a capillary tube to a height of 2-3 mm[12].
-
Pack the sample into the closed end of the tube by tapping it gently or by dropping it through a long glass tube[12].
-
Place the capillary tube into the heating block of the melting point apparatus[12].
-
Heat the sample at a medium rate to approximately 20 °C below the expected melting point (90-93 °C)[12].
-
Decrease the heating rate to about 1 °C per minute to allow for thermal equilibrium[12].
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[12].
-
Record the temperature at which the entire sample has completely melted (the end of the melting range)[12].
Determination of Solubility Class
This protocol helps to classify the compound based on its solubility in different solvents.
Materials:
-
4-Bromobenzenesulfonic acid hydrate sample
-
Test tubes
-
Deionized water
-
5% Sodium hydroxide (NaOH) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl) solution
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of water in portions, shaking vigorously after each addition. If soluble, proceed to test with litmus paper to determine its acidic or basic nature[13].
-
Ether Solubility: Test the solubility of 25 mg of the compound in 0.75 mL of diethyl ether[13].
-
5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 0.75 mL of 5% NaOH solution. Solubility indicates an acidic compound[13].
-
5% NaHCO₃ Solubility: For compounds soluble in 5% NaOH, test their solubility in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strong acid[13].
-
5% HCl Solubility: If the compound is insoluble in water and basic solutions, test its solubility in 0.75 mL of 5% HCl solution. Solubility indicates a basic compound[13].
-
Concentrated H₂SO₄ Solubility: For compounds insoluble in all the above, test their solubility in cold, concentrated H₂SO₄. Solubility suggests the presence of a neutral compound with a heteroatom[13].
Given that 4-bromobenzenesulfonic acid is a strong acid, it is expected to be soluble in water, 5% NaOH, and 5% NaHCO₃.
Conclusion
4-Bromobenzenesulfonic acid hydrate is a versatile compound with well-defined chemical and physical properties. Its strong acidity, reactivity, and potential as a bioactive molecule make it a valuable tool for researchers in organic synthesis and drug development. This guide provides a foundational understanding of its characteristics and offers detailed protocols to aid in its practical application and further investigation. Future research could focus on elucidating its specific biological targets and mechanisms of action, particularly in the context of PTP inhibition, to fully realize its therapeutic potential.
References
- 1. 79326-93-5|4-Bromobenzenesulfonic acid hydrate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromobenzenesulfonic acid 98 79326-93-5 [sigmaaldrich.com]
- 4. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE | 138-36-3 [amp.chemicalbook.com]
- 5. 4-Bromobenzenesulfonic acid hydrate Supplier & Distributor of CAS# 67392-81-4 [processpointchem.com]
- 6. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. spectrabase.com [spectrabase.com]
- 9. chembk.com [chembk.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
